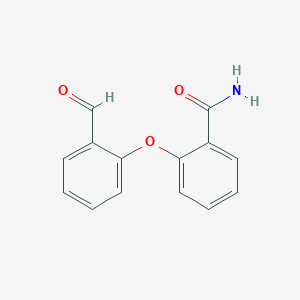

2-(2-Formylphenoxy)benzamide

説明

2-(2-Formylphenoxy)benzamide is a benzamide derivative characterized by a benzamide moiety linked via an oxygen atom to a 2-formylphenoxy group. The formyl (-CHO) substituent on the phenoxy ring introduces unique electronic and steric properties, distinguishing it from simpler benzamides. This compound is of interest in medicinal chemistry due to the reactive formyl group, which can participate in covalent interactions (e.g., Schiff base formation) with biological targets. Its synthesis typically involves coupling reactions between substituted phenols and benzoyl chloride derivatives, followed by oxidation to introduce the formyl group .

特性

分子式 |

C14H11NO3 |

|---|---|

分子量 |

241.24 g/mol |

IUPAC名 |

2-(2-formylphenoxy)benzamide |

InChI |

InChI=1S/C14H11NO3/c15-14(17)11-6-2-4-8-13(11)18-12-7-3-1-5-10(12)9-16/h1-9H,(H2,15,17) |

InChIキー |

WHDOEEFEJSUTCB-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2C(=O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

2-(2-Formylphenoxy)benzamide can be synthesized through the condensation of 2-formylphenol with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like tetrahydrofuran (THF) under mild conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of 2-(2-Formylphenoxy)benzamide may involve the use of more scalable and efficient methods. One such method includes the use of ultrasonic irradiation to enhance the reaction rate and yield. The reaction can be catalyzed by a Lewis acidic ionic liquid immobilized on diatomite earth, providing a green and efficient pathway for the production of benzamide derivatives .

化学反応の分析

Types of Reactions

2-(2-Formylphenoxy)benzamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 2-(2-Carboxyphenoxy)benzamide.

Reduction: 2-(2-Hydroxyphenoxy)benzamide.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of benzamide compounds, including those similar to 2-(2-Formylphenoxy)benzamide, exhibit significant anticancer properties. For instance, N-(2'-aminophenyl)-benzamide derivatives have been shown to effectively combat neoplastic diseases . The structural features of these compounds play a crucial role in their biological activity, with modifications leading to enhanced potency against various cancer cell lines.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Benzamide derivatives have demonstrated inhibitory effects on acetylcholinesterase and carbonic anhydrase enzymes, which are relevant in treating conditions such as glaucoma and Alzheimer's disease . The structure-activity relationship (SAR) studies reveal that specific modifications can lead to increased inhibitory potency, making these compounds valuable in drug design.

Organic Synthesis

Synthesis of Secondary Amides

A notable application of 2-(2-Formylphenoxy)benzamide is in the synthesis of secondary amides through a PhNCO-enabled method. This approach allows for efficient production of secondary amides from readily available starting materials, showcasing the compound's utility in synthetic organic chemistry . The method emphasizes atom economy and practicality, making it attractive for pharmaceutical applications.

Versatile Building Block

The compound serves as a versatile building block in organic synthesis. Its formyl group can undergo various transformations, allowing chemists to create a wide range of functionalized products. This versatility is particularly useful in the development of new materials and pharmaceuticals.

Material Science

Polymer Chemistry

In the field of polymer chemistry, 2-(2-Formylphenoxy)benzamide can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The incorporation of benzamide moieties into polymer formulations has been shown to improve the performance characteristics of materials used in coatings and adhesives .

Cosmetic Formulations

The compound's properties may also find applications in cosmetic formulations. Its ability to act as a stabilizer or emulsifier can enhance the texture and efficacy of topical products. Research into the formulation principles indicates that incorporating such compounds can lead to improved sensory and moisturizing properties .

Data Tables

Case Studies

-

Anticancer Activity Study :

A study evaluated various N-(2'-aminophenyl)-benzamide derivatives for their cytotoxic effects on cancer cell lines. Results indicated that specific structural modifications significantly enhanced their anticancer activity, suggesting a promising avenue for further research in drug development. -

Enzyme Inhibition Research :

Investigations into the inhibitory effects of benzamide derivatives on acetylcholinesterase revealed IC50 values indicating moderate potency against this enzyme, highlighting their potential therapeutic applications in neurodegenerative diseases. -

Polymer Application Study :

A recent study explored the incorporation of benzamide derivatives into polymer systems for coatings. The findings demonstrated improved mechanical properties and thermal stability, showcasing the practical applications of these compounds in material science.

作用機序

The mechanism of action of 2-(2-Formylphenoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This compound may also participate in hydrogen bonding and hydrophobic interactions, stabilizing its binding to the target .

類似化合物との比較

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Features a benzamide core connected to a 3,4-dimethoxyphenethyl group.

- Properties : Melting point = 90°C; synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine .

- Key Differences: Substituents: Rip-B contains two methoxy (-OCH₃) groups (electron-donating), whereas 2-(2-Formylphenoxy)benzamide has a formyl group (electron-withdrawing). Reactivity: The formyl group in the target compound enhances electrophilicity, enabling covalent interactions absent in Rip-B.

2-[(5-Formyl-2-methoxy-phenyl)methoxy]benzamide (CAS 438532-40-2)

- Structure : Contains a benzamide group with a 5-formyl-2-methoxybenzyloxy substituent.

- Properties: Molecular formula = C₁₆H₁₅NO₄; molar mass = 285.29 g/mol; classified as an irritant (Xi hazard symbol) .

- Key Differences: Substituent Position: The formyl group is located on the benzyloxy ring (position 5), whereas in 2-(2-Formylphenoxy)benzamide, it is on the phenoxy ring (position 2). Biological Activity: The positional isomerism may alter binding affinity to biological targets, though neither compound has reported therapeutic activity .

N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide

- Structure: Benzamide core modified with a 2-methoxyethoxy group and a 4-amino-2-methylphenyl substituent.

- Properties: Molecular formula = C₁₇H₂₀N₂O₃; molar mass = 300.35 g/mol; H-bond donor/acceptor = 2/4 .

- Key Differences: Functional Groups: The amino (-NH₂) and methoxyethoxy groups enhance solubility and hydrogen-bonding capacity compared to the formyl group in the target compound.

Procainamide (4-Amino-N-[2-(diethylamino)ethyl]benzamide)

- Structure: A clinically used antiarrhythmic drug with a benzamide core, 4-amino substituent, and diethylaminoethyl side chain.

- Properties : Molecular formula = C₁₃H₂₁N₃O; extensively studied for cardiac applications .

- Key Differences: Pharmacological Profile: Procainamide’s amino and tertiary amine groups enable sodium channel blockade, while the formyl group in 2-(2-Formylphenoxy)benzamide may limit membrane permeability due to polarity. Synthetic Complexity: Procainamide’s side chain requires multi-step synthesis, contrasting with the simpler phenoxy linkage in the target compound .

Comparative Analysis of Physicochemical Properties

生物活性

2-(2-Formylphenoxy)benzamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article aims to explore the biological activity of this compound through a detailed analysis of various studies, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

2-(2-Formylphenoxy)benzamide belongs to the class of benzamide derivatives, which are known for their diverse biological activities. The general structure can be represented as follows:

This structure comprises a benzamide core with a formylphenoxy substituent, which is believed to enhance its biological efficacy.

Anticancer Properties

Recent studies have indicated that benzamide derivatives can play a significant role in overcoming multidrug resistance (MDR) in cancer cells. For instance, compounds similar to 2-(2-Formylphenoxy)benzamide have shown promising results in reversing the resistance of colon cancer cell lines to chemotherapeutic agents by inhibiting ATP-binding cassette (ABC) transporters such as ABCG2 .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | Mechanism of Action | Efficacy Increase |

|---|---|---|---|

| 2-(2-Formylphenoxy)benzamide | S1-M1-80 | Inhibition of ABCG2 | 70-fold |

| VKNG-2 | S1-M1-80 | Inhibition of ABCG2 | 112-fold |

Enzyme Inhibition

Benzamide derivatives have also been studied for their inhibitory effects on various enzymes. For example, compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoforms with varying degrees of potency. The inhibition of these enzymes is crucial for developing treatments for neurological disorders and other conditions .

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| 2-(2-Formylphenoxy)benzamide | AChE | 33.1 - 85.8 |

| Benzamide Derivative X | hCA II | 0.09 - 0.58 |

Study on Pancreatic β-cell Protection

A notable case study involved the synthesis and evaluation of benzamide analogs for their protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells. The study demonstrated that certain benzamide derivatives exhibited significant protective activity, suggesting a potential application in diabetes treatment .

Table 3: β-cell Protective Activity

| Compound | Maximal Activity (%) | EC50 (µM) |

|---|---|---|

| Compound WO5m | 100 | 0.1 ± 0.01 |

| Compound Y | 45 | 18.6 ± 4 |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-formylphenoxy)benzamide, and how can purity be validated?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, the slow evaporation solution growth technique has been employed for analogous benzamide derivatives to achieve high crystallinity . Purity validation involves:

- Chromatographic methods : Use HPLC or UHPLC/MS/MS to detect degradation products or impurities .

- Spectroscopic characterization : FTIR to confirm functional groups (e.g., formyl C=O stretch at ~1700 cm⁻¹) and NMR for structural elucidation .

- Elemental analysis : Match experimental C/H/N/O percentages with theoretical values .

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation?

- X-ray crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and space groups (e.g., monoclinic P21/n) .

- DFT calculations : Compare experimental bond parameters (e.g., C=O bond length) with B3LYP/6-311++G(d,p)-optimized structures to validate accuracy .

- UV-Vis and FTIR : Perform time-dependent DFT simulations to predict electronic transitions and vibrational modes .

Q. How should researchers handle safety and stability concerns during synthesis?

- Safety protocols : Use fume hoods, wear PPE (gloves, goggles), and avoid skin contact. Refer to SDS guidelines for emergency measures (e.g., rinsing eyes for 15 minutes) .

- Stability testing : Store the compound in anhydrous conditions at 0–6°C to prevent hydrolysis or oxidation . Monitor degradation via UHPLC under varying pH/temperature .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of 2-(2-formylphenoxy)benzamide?

- Frontier Molecular Orbitals (FMO) : Calculate HOMO-LUMO gaps using Gaussian 09W to assess chemical stability and charge transfer potential .

- Molecular Electrostatic Potential (MEP) : Map electron-rich (formyl group) and electron-deficient (benzamide ring) regions to predict nucleophilic/electrophilic sites .

- Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., SARS-CoV-2 protease 6NUS) and estimate binding affinities .

Q. What strategies resolve contradictions in crystallographic data or DFT optimization results?

- Data refinement : Apply SHELXL’s restraints for disordered atoms or twinned crystals .

- Error analysis : Compare experimental vs. theoretical torsion angles (e.g., C–O–C–C dihedrals) to identify systematic deviations .

- Multi-method validation : Cross-validate XRD data with spectroscopic (NMR) and computational (Mulliken charge distribution) results .

Q. How does the formylphenoxy moiety influence the compound’s reactivity in derivatization reactions?

- Nucleophilic substitution : The formyl group can undergo condensation with amines (e.g., morpholine derivatives) to form Schiff bases, monitored via FTIR (C=O disappearance at ~1700 cm⁻¹) .

- Electrophilic aromatic substitution : Nitration or halogenation at the benzamide ring can be directed by electron-withdrawing groups (e.g., amide) .

- Mechanistic studies : Track reaction intermediates using LC-MS and optimize conditions (e.g., anhydrous dioxane) to suppress side products .

Q. What experimental and computational approaches are suitable for analyzing structure-activity relationships (SAR)?

- Analog synthesis : Modify substituents (e.g., nitro, trifluoromethyl) and compare bioactivity .

- QSAR modeling : Use CC-DPS or neural networks to correlate molecular descriptors (e.g., logP, polarizability) with observed activity .

- Thermodynamic profiling : Calculate Gibbs free energy (ΔG) of binding via molecular dynamics simulations to rank derivative efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。